1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol
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Overview
Description
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a central carbon, which is also bonded to a methylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol typically involves the reaction of 4-chlorobenzophenone with methylamine under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-chlorophenyl)ethylene
- Bis(4-chlorophenyl) sulfone
Comparison
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is unique due to the presence of the methylamino and hydroxyl groups, which confer distinct reactivity and potential applications. In contrast, 1,1-Bis(4-chlorophenyl)ethylene lacks these functional groups, resulting in different chemical behavior. Bis(4-chlorophenyl) sulfone, on the other hand, contains a sulfone group, making it suitable for different industrial applications .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(methylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-18-10-15(19,11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQJYTPOTCIKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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